

Spectroscopic data for Azelaoyl chloride (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azelaoyl chloride

Cat. No.: B087186

[Get Quote](#)

A comprehensive analysis of the spectroscopic data for **Azelaoyl chloride** (Nonanedioyl dichloride) is presented for researchers, scientists, and professionals in drug development. This guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the molecular structure and functional groups of this versatile acylating agent.

Molecular Structure and Properties

Azelaoyl chloride, with the chemical formula $C_9H_{14}Cl_2O_2$, is the diacyl chloride derivative of azelaic acid. It is a colorless to light yellow liquid utilized in the synthesis of polymers, pharmaceuticals, and other organic compounds.[\[1\]](#)

Chemical Structure:

Molecular Weight: 225.11 g/mol [\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **Azelaoyl chloride**. Spectra are typically recorded in deuterated chloroform ($CDCl_3$).

1H NMR Data

The proton NMR spectrum of **Azelaoyl chloride** is characterized by signals corresponding to the different methylene groups in the aliphatic chain.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.89	Triplet	4H	α -CH ₂ (adjacent to C=O)
~1.71	Multiplet	4H	β -CH ₂
~1.39	Multiplet	4H	γ -CH ₂
~1.35	Multiplet	2H	δ -CH ₂

¹³C NMR Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (ppm)	Assignment
~173	C=O (carbonyl)
~47	α -CH ₂
~33	β -CH ₂
~29	γ -CH ₂
~25	δ -CH ₂

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **Azelaoyl chloride**. The spectrum is typically obtained from a neat liquid sample.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1800	Strong	C=O stretch (Acyl chloride)
~2930	Medium	C-H stretch (aliphatic)
~2850	Medium	C-H stretch (aliphatic)
~1460	Medium	C-H bend (aliphatic)

The strong absorption band around 1800 cm⁻¹ is highly characteristic of the carbonyl group in an acyl chloride.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Azelaoyl chloride**. Electron ionization (EI) is a common method used for analysis.

Molecular Ion Peak (M⁺): m/z \approx 224 (corresponding to the exact mass)[4]

Key Fragment Ions:

m/z	Interpretation
189	[M - Cl] ⁺
153	[M - COCl] ⁺
55	Base Peak
41	

The fragmentation pattern is consistent with the cleavage of the carbon-chlorine and carbon-carbon bonds adjacent to the carbonyl groups.

Experimental Protocols

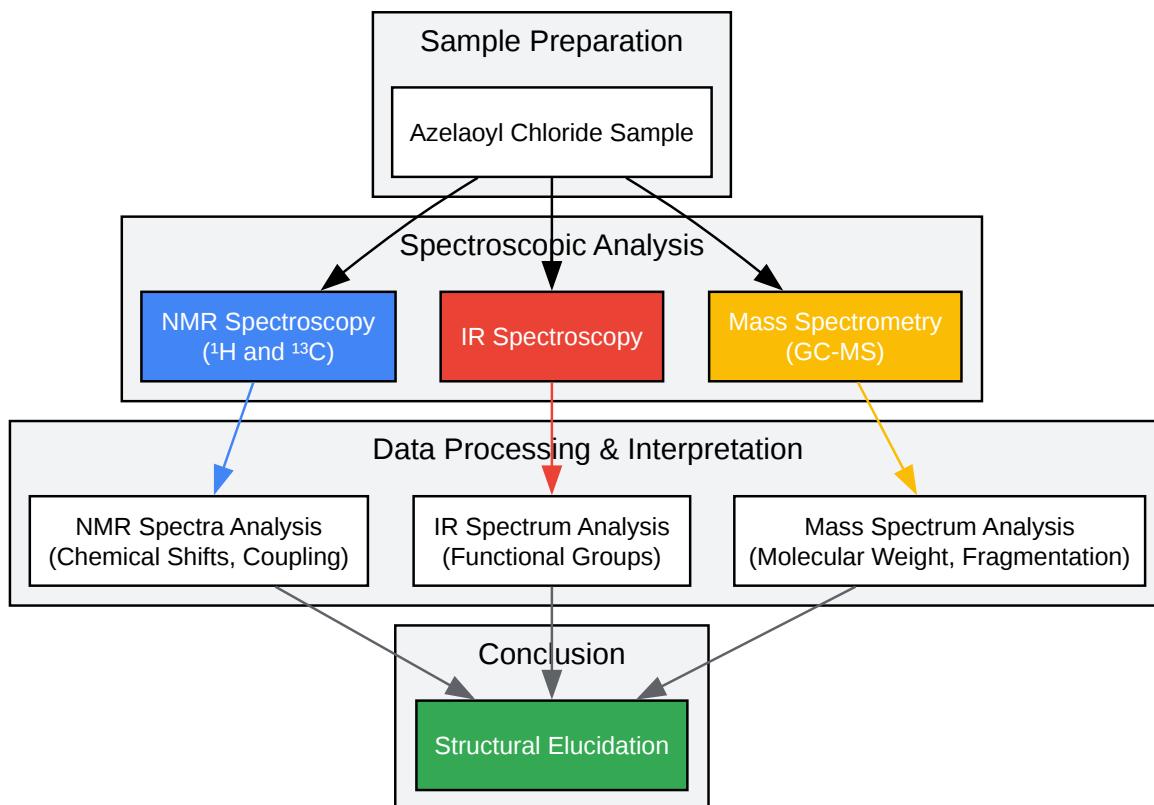
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

- Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.
- Sample Preparation: Approximately 10-20 mg of **Azelaoyl chloride** was dissolved in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition: Proton spectra were acquired using a standard single-pulse sequence. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, an acquisition time of 4.0 s, and 16 scans.
- ^{13}C NMR Acquisition: Carbon spectra were acquired using a proton-decoupled pulse sequence. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2.0 s, an acquisition time of 1.0 s, and 1024 scans.
- Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ^1H and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C .

IR Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory featuring a diamond crystal.
- Sample Preparation: A small drop of neat **Azelaoyl chloride** was placed directly onto the ATR crystal.
- Data Acquisition: The spectrum was recorded over a range of 4000-400 cm^{-1} . A background spectrum of the clean, empty ATR crystal was acquired prior to the sample measurement. A total of 32 scans were co-added at a resolution of 4 cm^{-1} .
- Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The background spectrum was automatically subtracted from the sample spectrum.


Mass Spectrometry

- Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

- Sample Preparation: A dilute solution of **Azelaoyl chloride** (1 mg/mL) was prepared in dichloromethane.
- GC Conditions:
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.
 - Injector Temperature: 250 °C.
 - Oven Program: Initial temperature of 50 °C, held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Injection Volume: 1 μ L with a split ratio of 50:1.
- MS Conditions:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Mass Range: m/z 40-500.
 - Scan Mode: Full scan.
- Data Processing: The acquired mass spectra were analyzed to identify the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **Azelaoyl chloride**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Azelaoyl chloride [webbook.nist.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Ch20: Spectroscopic Analysis : Acyl Chlorides [chem.ucalgary.ca]
- 4. AZELAOYL CHLORIDE(123-98-8) ¹³C NMR spectrum [chemicalbook.com]

- To cite this document: BenchChem. [Spectroscopic data for Azelaoyl chloride (NMR, IR, Mass Spec).]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b087186#spectroscopic-data-for-azelaoyl-chloride-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com